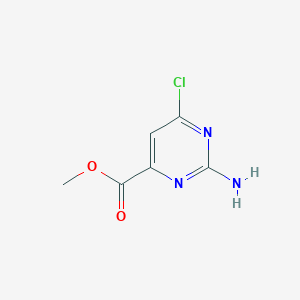

Methyl 2-amino-6-chloropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRTPIQMUGYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286357 | |

| Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-83-8 | |

| Record name | 6299-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-6-chloropyrimidine-4-carboxylate CAS number 6299-83-8.

An In-Depth Technical Guide to Methyl 2-amino-6-chloropyrimidine-4-carboxylate (CAS 6299-83-8): Properties, Synthesis, and Reactivity for Drug Discovery

Introduction

This compound is a highly functionalized pyrimidine derivative that has emerged as a cornerstone building block for researchers in medicinal chemistry and drug development. Its structure is distinguished by a trifecta of reactive sites: a nucleophilic amino group at the C2 position, an electrophilic center at the C6 position bearing a labile chlorine atom, and a versatile methyl ester at the C4 position. This unique arrangement allows for sequential and regioselective modifications, making it an ideal scaffold for constructing diverse chemical libraries aimed at discovering novel therapeutic agents. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate substituents, renders the C6 position exceptionally susceptible to both nucleophilic aromatic substitution and modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, its characteristic reactivity, and detailed protocols for its strategic application in complex molecule synthesis.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6299-83-8 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][4][5] |

| Molecular Weight | 187.58 g/mol | [1][3][4] |

| Appearance | Off-white powder solid | [6] |

| Melting Point | 135-137 °C | [1][2] |

| Boiling Point | 386.6 °C at 760 mmHg | [1][2] |

| Density | 1.465 g/cm³ | [2] |

| SMILES | COC(=O)C1=CC(=NC(=N1)N)Cl | [1] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[6][7][8]

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. Store in a cool, dry, well-ventilated area.[3][6][8] | |

| Incompatible Materials | Strong oxidizing agents, strong acids.[8] |

Proposed Synthetic Pathway

While specific preparations of this exact molecule are not extensively detailed in readily available literature, a logical and efficient synthesis can be postulated based on established pyrimidine chemistry. A common strategy involves the cyclocondensation of a β-ketoester equivalent with a guanidine source, followed by chlorination.

Causality of Experimental Choices:

-

Step 1 (Cyclocondensation): The reaction between a malonate derivative and guanidine is a classic Principal Synthesis for pyrimidine rings. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the guanidine and the active methylene of the malonate, facilitating the cyclization and condensation reaction.

-

Step 2 (Chlorination): The resulting 6-hydroxypyrimidine exists in tautomeric equilibrium with its pyrimidone form. Treatment with phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting this hydroxyl/oxo group into a chlorine atom.[9][10] A catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -OCH₃ (ester) | ~3.9 ppm (singlet, 3H) |

| -NH₂ (amino) | ~7.0-7.5 ppm (broad singlet, 2H) | |

| Pyrimidine H -5 | ~7.2-7.4 ppm (singlet, 1H) | |

| ¹³C NMR | -OC H₃ (ester) | ~53 ppm |

| C -5 | ~110 ppm | |

| C =O (ester) | ~165 ppm | |

| C -2, C -4, C -6 | ~158-170 ppm | |

| IR Spectroscopy | N-H Stretch (amino) | 3300-3500 cm⁻¹ (two bands) |

| C=O Stretch (ester) | ~1720-1740 cm⁻¹ (strong) | |

| C=N / C=C Stretch | ~1550-1650 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ |

Core Reactivity and Synthetic Utility

The synthetic power of this reagent stems from the orthogonal reactivity of its functional groups, primarily the chlorine atom at the C6 position. This site is readily modified via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect, combined with the electron-withdrawing nature of the chloro and ester groups, makes the C6 carbon highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a well-established addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate.[11][12]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the displacement of the C6-chloro group with a primary or secondary amine, a common transformation in drug discovery programs.[13]

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or isopropanol (approximately 0.1-0.2 M concentration).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) to the solution, followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Expert Insight: DIPEA is used to scavenge the HCl generated during the reaction without competing as a nucleophile itself, driving the reaction to completion.

-

-

Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[14] The C6-chloro group on the pyrimidine ring serves as an excellent electrophilic partner for this transformation. The reaction follows a well-understood catalytic cycle involving a Palladium(0) species.[15][16]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for coupling the title compound with an arylboronic acid.[10][16]

-

Reagent Preparation: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.10 eq.) or a more advanced pre-catalyst system (e.g., XPhos Pd G2).

-

Expert Insight: The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many applications.

-

-

Solvent Addition & Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 3:1 to 5:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography to afford the C-C coupled product.

Conclusion

This compound, CAS 6299-83-8, is a quintessential building block for modern synthetic and medicinal chemistry. Its well-defined reactivity allows for the selective and predictable introduction of diverse functionalities through robust protocols like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. This versatility grants researchers efficient access to novel and complex pyrimidine-based compounds, significantly accelerating the hit-to-lead optimization process in drug discovery pipelines.

References

-

ChemExpress. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2011). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

He, J. & Kang, Y. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

-

Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

- Google Patents. (2022). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

PubMed Central. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. 6299-83-8|this compound|BLD Pharm [bldpharm.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. chem-space.com [chem-space.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 16. Suzuki Coupling [organic-chemistry.org]

Physicochemical properties of Methyl 2-amino-6-chloropyrimidine-4-carboxylate.

An In-depth Technical Guide:

Physicochemical Properties of Methyl 2-amino-6-chloropyrimidine-4-carboxylate

Introduction

This compound is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that form the structural core of nucleic acids and a multitude of pharmaceuticals. The specific arrangement of its functional groups—an amino group, a chloro substituent, and a methyl ester—provides a versatile scaffold for synthetic transformations, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and product purity to solubility, absorption, and ultimately, bioavailability. This guide provides a comprehensive analysis of these core characteristics, grounded in established analytical techniques and field-proven insights to empower researchers in their synthetic and developmental endeavors.

Section 1: Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental attributes is the starting point for all subsequent investigations. The structural and core physical data are summarized below.

Chemical Structure and Identifiers

The molecule consists of a pyrimidine ring substituted at positions 2, 4, and 6. The electron-donating amino group at C2 and the electron-withdrawing chloro and methyl carboxylate groups at C6 and C4, respectively, create a unique electronic profile that dictates its reactivity and interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6299-83-8 | [3] |

| Molecular Formula | C₆H₆ClN₃O₂ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=CC(=NC(=N1)N)Cl | [3] |

Physical Properties

These constants are critical for handling, purification, and formulation.

| Property | Value | Source |

| Appearance | White to cream or pale yellow crystalline powder | [4] |

| Melting Point | 135 °C | [3] |

| Boiling Point | 386.6 °C (Predicted) | [3] |

Section 2: Solubility and Dissociation

Solubility and pKa are paramount in drug development, influencing dissolution, absorption, and interaction with biological targets.

Solubility Profile

Expert Insight: The interplay between the polar amino and ester groups and the nonpolar chloropyrimidine core means that solvent selection is critical. For synthetic reactions, aprotic polar solvents are often a good starting point. For analytical purposes, creating a stock solution in 100% DMSO is a standard and reliable practice.[7]

This method establishes the equilibrium solubility, a crucial parameter for pre-formulation studies. The causality behind this protocol is to ensure that the system reaches a true thermodynamic equilibrium between the solid and dissolved states of the compound.

Caption: Workflow for Thermodynamic Solubility Measurement.

Acid-Base Properties (pKa)

The pKa value reflects the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. This compound has several potential ionization sites: the basic amino group and the two nitrogen atoms of the pyrimidine ring. The pKa is influenced by the electronic effects of the substituents.[8][9] The amino group's basicity is reduced by the electron-withdrawing effects of the adjacent ring nitrogens and the chloro and carboxylate groups.

Expert Insight: While computational methods can provide an estimate, experimental determination is the gold standard.[8] The choice of method depends on the compound's properties. For compounds with a strong chromophore like pyrimidines, UV-spectrophotometric titration is highly effective because the absorbance spectrum of the molecule changes with its protonation state.

This protocol is self-validating as it relies on systematic changes in a physical property (absorbance) as a direct function of pH, with the inflection point of the resulting curve providing a clear and reliable pKa value.[10]

-

Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample at multiple wavelengths, particularly around the λ_max where the absorbance change is most significant.

-

Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the protonated and deprotonated species are present in equal concentrations.[10]

Section 3: Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the pyrimidine ring proton (C5-H), and a broad singlet for the amino (-NH₂) protons. The chemical shifts of the ring and amino protons are significantly influenced by the electronic nature of the substituents.[11][12] The electron-withdrawing chloro and ester groups will deshield the ring proton, shifting it to a lower field.[11][13]

-

Self-Validation Tip: To confirm the assignment of the -NH₂ peak, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the exchangeable amino protons to be replaced by deuterium, leading to the disappearance of their corresponding signal from the spectrum.[11]

-

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~165 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts determined by the attached substituents.

Caption: Standard Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3450 - 3300 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic/Methyl) | 3100 - 2900 | Stretch |

| C=O (Ester) | 1730 - 1715 | Stretch |

| C=N, C=C (Pyrimidine Ring) | 1650 - 1500 | Ring Stretch |

| C-O (Ester) | 1300 - 1100 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Expert Insight: The presence of sharp, distinct peaks in these regions provides strong evidence for the compound's structural integrity and purity. For example, a strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.[14]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—a defined melting point, characteristic spectroscopic signatures, and predictable solubility and acid-base behavior—are foundational to its application. The protocols and data presented in this guide offer a robust framework for researchers to handle, analyze, and employ this molecule with confidence. A thorough understanding of these parameters is the cornerstone of successful innovation, enabling the logical design of experiments, the optimization of reaction conditions, and the rational development of new chemical entities for a wide range of scientific applications.

References

- Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Vanderveen, K., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.

- ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ResearchGate. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Semantic Scholar. (1978). NMR spectra of pyrimidines.

- YouTube. (2025). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research.

- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- Biosynth. (n.d.). This compound.

- Thermo Scientific Chemicals. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine, 98%.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. biomedres.us [biomedres.us]

- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. metaphactory [semopenalex.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Methyl 2-amino-6-chloropyrimidine-4-carboxylate: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an exceptional mimic of the purine bases of ATP, rendering it a powerful core for the design of enzyme inhibitors. Among the vast family of pyrimidine derivatives, Methyl 2-amino-6-chloropyrimidine-4-carboxylate has emerged as a particularly strategic building block. Its trifunctional nature—a nucleophilic amino group, a reactive chloro substituent, and a modifiable methyl ester—provides a versatile platform for the synthesis of diverse and complex molecular architectures, especially in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[2]

This technical guide offers a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. It further delves into its critical role as a key intermediate in the development of targeted therapeutics, providing field-proven insights and detailed methodologies for its application in drug discovery programs.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. A thorough understanding of its fundamental properties is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN₃O₂ | [3] |

| Molecular Weight | 187.59 g/mol | [3] |

| CAS Number | 6299-83-8 | N/A |

| Appearance | Off-white to pale yellow solid | [2] |

| IUPAC Name | This compound | N/A |

Molecular Structure Analysis

The structural integrity of this molecule is defined by the planar pyrimidine ring. While specific crystallographic data for this exact isomer is not publicly available, extensive studies on the closely related isomer, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, provide profound insights into its structural characteristics.[3]

The pyrimidine ring is expected to be nearly planar, with all non-hydrogen atoms being approximately coplanar.[3] This planarity is crucial for its function as a scaffold, allowing for predictable spatial orientation of substituents. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is a likely feature, contributing to the molecule's conformational stability.[3] In the solid state, intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of another are anticipated, leading to the formation of stable supramolecular chains.[3]

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from procedures for analogous compounds and illustrates the key steps in the synthesis. [4][5] Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Methyl 2,6-dichloropyrimidine-4-carboxylate

-

Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as ammonium hydroxide)

-

Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

-

Stir bar and appropriate glassware

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar and a reflux condenser, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane).

-

Addition of Nucleophile: To the stirred solution, add a solution of ammonia (e.g., a 7 M solution in methanol or an aqueous solution of ammonium hydroxide, 2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While a publicly available spectrum for this specific compound is not available, the following data, based on closely related analogs, serves as a reliable guide for its characterization. [6][7]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - -NH₂ protons: A broad singlet between δ 6.5-7.5 ppm. - Pyrimidine H-5 proton: A sharp singlet between δ 7.0-7.5 ppm. - -OCH₃ protons: A sharp singlet around δ 3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 160-165 ppm. - Pyrimidine ring carbons: Signals between δ 110-165 ppm. The carbon attached to the chlorine will be significantly shifted. - -OCH₃ carbon: A signal around δ 53 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (ester): A strong, sharp band around 1720-1740 cm⁻¹. - C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1550-1650 cm⁻¹ region. - C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 187, with a characteristic M+2 peak at m/z 189 (approx. 1/3 the intensity) due to the ³⁷Cl isotope. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical agents. The 2-aminopyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases, which are critical targets in oncology. [8]

Role as a Kinase Inhibitor Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors are designed to block the ATP-binding site of these enzymes, thereby inhibiting their function. The 2-aminopyrimidine scaffold is particularly adept at this, with the N1 and the exocyclic amino group forming crucial hydrogen bonds with the "hinge" region of the kinase domain.

Caption: Logical workflow for drug development using the target scaffold.

The chlorine atom at the C6 position is the primary site for introducing diversity. It readily undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct nucleophilic aromatic substitution, allowing for the installation of a wide array of aryl, heteroaryl, or alkyl groups. [8]These groups are designed to occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide coupling, enabling the introduction of further diversity elements to optimize pharmacokinetic properties.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its well-defined structure, predictable reactivity, and proven utility as a pharmacophore make it an invaluable tool for medicinal chemists. By providing a robust and versatile scaffold, it continues to facilitate the discovery and development of next-generation targeted therapies, particularly in the fight against cancer. The insights and methodologies presented in this guide are intended to empower researchers to fully leverage the potential of this remarkable building block in their own drug discovery endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

Wu, Y. M. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

De la Torre, P., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(16), 7036-7054. Retrieved from [Link]

- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

Vitaku, E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5575. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 987593. Retrieved from [Link]

-

Belyaeva, A. A., et al. (2021). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[3][6]enzoxazine and Evaluation of Their Antiviral Activity. Molecules, 26(18), 5485. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for producing Methyl 2-amino-6-chloropyrimidine-4-carboxylate.

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-6-chloropyrimidine-4-carboxylate

Introduction: The Prominence of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential building block of nucleic acids, its derivatives are integral to numerous biological processes.[1][2] This inherent biological relevance has spurred extensive research, establishing pyrimidine-based compounds as critical components in a wide array of therapeutics, including antiviral, anticancer, and anti-infective agents.[2][3]

Within this vital class of molecules, This compound stands out as a highly versatile and valuable intermediate. Its trifunctional nature—featuring an amino group, a reactive chloro group, and a carboxylate ester—provides multiple handles for synthetic elaboration. This allows for the strategic construction of complex molecular architectures, making it a sought-after precursor for drug development professionals aiming to create novel pharmaceutical agents.[4]

This guide, intended for researchers and scientists in the field, provides a detailed exploration of the most efficient and scientifically sound pathways for the synthesis of this key intermediate. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights grounded in established chemical principles.

Principal Synthetic Strategy: A Retrosynthetic Overview

The most logical and field-proven approach to constructing this compound involves a convergent strategy. The core pyrimidine ring, already functionalized with the amino and carboxylate groups, is synthesized first. This is followed by a targeted chlorination of the hydroxyl precursor in the final step. This "late-stage chlorination" strategy avoids potential complications with the reactivity of the chloro group during the initial ring-forming reactions.

The overall transformation can be visualized as follows:

Caption: High-level retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

This section details the two primary stages of the synthesis: the formation of the pyrimidine ring system and its subsequent chlorination.

Step 1: Cyclocondensation to Form the Pyrimidine Core

The foundational step is the construction of the 2-aminopyrimidine ring. This is classically achieved through the condensation of a 1,3-dielectrophilic compound with a component containing an N-C-N fragment, such as guanidine.[1][5] For this synthesis, a β-dicarbonyl equivalent bearing the required methyl ester is condensed with guanidine under basic conditions to yield the key intermediate, Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate.

Causality Behind Experimental Choices:

-

Reactants: Guanidine is the ideal source for the 2-amino-N-C-N segment of the pyrimidine ring. A suitable three-carbon electrophile, such as dimethyl methoxymethylenemalonate, provides the C4-carboxylate, C5-hydrogen, and C6-carbonyl functionalities required for the cyclization.

-

Reaction Conditions: A basic catalyst, typically sodium methoxide or ethoxide, is crucial. It serves to deprotonate the guanidine, forming a more potent nucleophile that can readily attack the electrophilic centers of the malonate derivative, driving the condensation and subsequent cyclization.

-

Solvent: An alcohol like methanol or ethanol is commonly used as it can dissolve the reactants and the sodium alkoxide base.[6]

Caption: Workflow for the pyrimidine ring-forming cyclocondensation.

Experimental Protocol: Synthesis of Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry methanol (250 mL) followed by the careful, portion-wise addition of sodium metal (1.0 eq) under an inert atmosphere (e.g., Argon) to generate sodium methoxide in situ.

-

Guanidine Addition: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (1.05 eq). Stir the mixture for 20 minutes to form the free base of guanidine.

-

Reactant Addition: To this slurry, add dimethyl methoxymethylenemalonate (1.0 eq) dropwise via an addition funnel.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Dissolve the resulting solid in hot water and acidify to a pH of approximately 6-7 with glacial acetic acid.

-

Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate as a solid.

Step 2: Chlorination of the Hydroxypyrimidine Intermediate

The second critical step is the conversion of the 6-hydroxy group into a 6-chloro group. This transformation is a pivotal reaction for activating the pyrimidine ring for subsequent nucleophilic substitution reactions. The tautomeric equilibrium of the hydroxypyrimidine favors the more stable keto (pyrimidinone) form, which requires a potent reagent for efficient chlorination.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[7][8] It effectively converts the C=O group of the pyrimidinone into a C-Cl bond.

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent unwanted side reactions and drive the reaction to completion, a tertiary amine base such as N,N-dimethylaniline or triethylamine is often added as an acid scavenger.[7][9]

-

Temperature Control: The reaction is typically performed at elevated temperatures (reflux) to ensure a sufficient reaction rate. However, careful temperature management is necessary to prevent decomposition and the formation of byproducts.[9]

Experimental Protocol: Synthesis of this compound

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a stirrer with Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5.0 eq), which often serves as both the reagent and the solvent. Add N,N-dimethylaniline (1.1 eq) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and should be performed with extreme caution due to the exothermic nature of the reaction.

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, this compound.

Alternative Synthetic Considerations: The SNAr Approach

An alternative, though often less direct, pathway could involve a Nucleophilic Aromatic Substitution (SNAr) on a pre-existing dichloropyrimidine. This would typically start with 2-amino-4,6-dichloropyrimidine.[6] The goal would be to selectively substitute one of the chloro groups.

However, this approach presents significant regioselectivity challenges. The C4 and C6 positions are both electronically activated by the ring nitrogens, and achieving selective substitution at one position over the other can be difficult, often resulting in a mixture of products.[3][10] While factors like the nature of the nucleophile, solvent, and temperature can influence the outcome, building the core with the desired C4-substituent first and performing a late-stage chlorination at C6 remains the more robust and higher-yielding strategy.

Data Summary

The following table summarizes the key parameters for the recommended synthesis pathway.

| Step | Reactants | Key Reagent / Catalyst | Solvent | Temperature | Typical Yield |

| 1 | Guanidine HCl, Dimethyl methoxymethylenemalonate | Sodium Methoxide | Methanol | Reflux (~65 °C) | 75-85% |

| 2 | Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | POCl₃, N,N-dimethylaniline | POCl₃ (neat) | Reflux (~107 °C) | 70-80% |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving an initial cyclocondensation to form the functionalized pyrimidine ring, followed by a robust chlorination of the 6-hydroxy position using phosphorus oxychloride. This pathway offers high yields and avoids the regioselectivity issues inherent in alternative SNAr-based approaches. The resulting molecule is a potent and versatile building block, providing a solid foundation for the development of next-generation therapeutics. Mastery of this synthesis is a valuable asset for any research team engaged in modern drug discovery and development.

References

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Leading Chemical Supplier.

- US Patent 5563270A, Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.

- US Patent 5698695A, Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Publication Repository.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- methyl 6-chloropyrimidine-4-carboxylate | 6627-22-1. ChemicalBook.

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Institutes of Health.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.

- Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Topic: Key Intermediates in the Synthesis of Pyrimidine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] Its prevalence stems from its unique electronic properties and its capacity for diverse functionalization, enabling precise modulation of biological targets. The construction of this privileged heterocycle is a mature yet evolving field, fundamentally reliant on the strategic selection and reaction of key chemical intermediates. This guide provides an in-depth analysis of the core intermediates that serve as the foundational building blocks for the pyrimidine ring. We will dissect the roles of classical three-carbon (C-C-C) and nitrogen-carbon-nitrogen (N-C-N) synthons, explore their interplay in seminal name reactions, and present detailed protocols to illustrate their practical application. The objective is to move beyond mere procedural recitation, offering mechanistic insights and the strategic rationale behind the selection of these critical molecular precursors.

The Foundational Principle: Convergent Synthesis from Key Fragments

The vast majority of synthetic routes to the pyrimidine core are convergent, relying on the condensation of two key fragments: a three-carbon unit (C-C-C) and a unit containing the N1-C2-N3 atoms (N-C-N).[1][4] The specific nature of these intermediates directly dictates the substitution pattern and functionality of the resulting pyrimidine derivative, making their selection the most critical decision in the synthetic design process.

-

The C-C-C Fragment: This component typically contains two electrophilic centers, or precursors to them, which will become the C4 and C6 positions of the pyrimidine ring.

-

The N-C-N Fragment: This binucleophilic component provides the N1, C2, and N3 atoms. The group attached to the central carbon of this fragment ultimately becomes the C2-substituent, a position of immense pharmacological importance.

This guide is structured around these two classes of foundational intermediates.

The Three-Carbon Synthon: β-Dicarbonyl Compounds and Their Equivalents

The most versatile and widely employed C-C-C intermediates are β-dicarbonyl compounds. Their utility arises from the inherent reactivity of the 1,3-dielectrophilic system and the acidity of the intervening methylene protons, which facilitates enolization and subsequent nucleophilic attack.

β-Ketoesters and β-Diketones

Intermediates such as ethyl acetoacetate (a β-ketoester) and acetylacetone (a β-diketone) are workhorses in pyrimidine synthesis.[1][3] They provide the C4-C5-C6 backbone of the ring. The reaction with an N-C-N fragment, such as an amidine, proceeds via sequential condensation and cyclization, driven by the formation of the stable aromatic ring.

-

Ethyl Acetoacetate: Its ester and ketone functionalities offer differential reactivity. It is a cornerstone of both the Pinner synthesis and the Biginelli reaction, typically yielding pyrimidines with a methyl group at one position (C6) and a hydroxyl or amino group at the other (C4), with an ethoxycarbonyl group at C5.[5]

-

Acetylacetone: This symmetric diketone is used to synthesize pyrimidines with methyl groups at both the C4 and C6 positions.[3]

Malonates and Cyanoacetates

For pyrimidines requiring hydroxyl, oxo, or amino functionalities at both the C4 and C6 positions, malonic acid derivatives are the intermediates of choice.

-

Diethyl Malonate: Condensation with urea, for example, is a classical route to barbituric acid (2,4,6-trihydroxypyrimidine).[1]

-

Ethyl Cyanoacetate: The nitrile group in this intermediate is a versatile synthon for an amino group. Its condensation with N-C-N fragments can lead to pyrimidines bearing amino and hydroxyl groups.[6]

The Nitrogen-Carbon-Nitrogen (N-C-N) Synthon: Dictating the C2-Substituent

The choice of the N-C-N intermediate is arguably the most powerful tool for tuning the biological activity of the final pyrimidine derivative, as it directly installs the substituent at the C2 position.

Urea and Thiourea

Urea and its sulfur analog, thiourea, are fundamental N-C-N intermediates that lead to pyrimidines with an oxygen or sulfur atom at the C2 position, respectively.[1] These resulting structures are known as pyrimidin-2-ones (or uracils) and pyrimidine-2-thiones.[7] These functional groups are excellent handles for further synthetic manipulations.

Guanidine

The use of guanidine as the N-C-N fragment is a direct and highly efficient route to 2-aminopyrimidines.[1][8] This is of profound importance in modern drug discovery, as the 2-amino group is a critical "hinge-binding" element in many kinase inhibitors, enabling potent and selective inhibition through hydrogen bonding with the enzyme backbone.[8]

Amidines

To install an alkyl or aryl substituent at the C2-position, an amidine is the required intermediate.[9] Formamidine, acetamidine, and benzamidine are common examples that introduce a hydrogen, methyl, or phenyl group at C2, respectively. This is the defining feature of the Pinner synthesis.[10][11]

Table 1: Correlation of Key Intermediates with Pyrimidine Products

| C-C-C Intermediate | N-C-N Intermediate | Resulting C2-Substituent | Typical C4/C6-Substituents | Key Reaction Name |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Amidine (R-C(NH)NH₂) | Alkyl/Aryl (R) | -OH, -CH₃ | Pinner Synthesis[10][11] |

| β-Diketone (e.g., Acetylacetone) | Guanidine | -NH₂ | -CH₃, -CH₃ | Guanidine Condensation[8] |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Urea / Thiourea | =O / =S | -OH, -CH₃ | Biginelli Reaction[5] |

| Malonate (e.g., Diethyl Malonate) | Urea | =O | -OH, -OH | Barbituric Acid Synthesis[1] |

| Ethyl Cyanoacetate | Guanidine | -NH₂ | -OH, -NH₂ | Cyanoacetate Condensation[6] |

Mechanistic Deep Dive: The Interplay of Intermediates in Core Reactions

Understanding the reaction mechanism is paramount for troubleshooting and optimizing pyrimidine syntheses. We will now examine two of the most foundational methods.

The Biginelli Reaction: A One-Pot Multicomponent Marvel

First reported by Pietro Biginelli in 1891, this reaction is a one-pot, acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[5][12] It produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines.

Mechanistic Causality: While early proposals suggested an initial aldol condensation, extensive NMR studies have provided strong evidence for an alternative pathway.[13] The accepted mechanism proceeds through the acid-catalyzed formation of a key N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[12][13][14] This highly electrophilic intermediate is the linchpin of the reaction. The β-ketoester, in its enol form, acts as the carbon nucleophile, attacking the iminium ion. The resulting open-chain ureide then undergoes an intramolecular cyclization via attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the final DHPM product.[12][14] This mechanistic understanding explains why pre-forming the imine or using Lewis acids to enhance the electrophilicity of the aldehyde can significantly improve reaction efficiency.

Caption: The Biginelli reaction pathway highlighting the key N-acyliminium ion intermediate.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL). Rationale: The acid is crucial for catalyzing the formation of the N-acyliminium ion intermediate and the final dehydration step.[12]

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

The Pinner Synthesis

The Pinner synthesis is a more direct route to fully aromatic pyrimidines, typically involving the condensation of a β-dicarbonyl compound with an amidine.[10][11] The reaction is often promoted by a base.[15]

Mechanistic Causality: The reaction begins with the nucleophilic attack of one of the amidine nitrogens onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a dehydration step to form a vinylogous amidine intermediate. A subsequent intramolecular cyclization occurs as the second amidine nitrogen attacks the remaining carbonyl group. The final step is a second dehydration event, which leads to the formation of the stable aromatic pyrimidine ring. The choice of a strong base is often to deprotonate the β-dicarbonyl, increasing its nucleophilicity, though acid catalysis is also known.[10][11]

Caption: General workflow for the Pinner synthesis of pyrimidines.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine via the Pinner Synthesis

-

Reagent Preparation: Dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) carefully in a three-necked flask under a nitrogen atmosphere. Rationale: This generates sodium ethoxide in situ, a strong base required to facilitate the condensation.

-

Amidine Formation: To this solution, add benzamidine hydrochloride (7.83 g, 50 mmol) and stir for 15 minutes.

-

Condensation: Add ethyl acetoacetate (6.5 g, 50 mmol) dropwise to the mixture while maintaining the temperature below 30°C.

-

Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.

-

Workup and Isolation: Cool the reaction mixture and neutralize it with acetic acid. Reduce the solvent volume under reduced pressure. Add water (50 mL) to the residue, which should cause the product to precipitate.

-

Purification: Collect the crude solid by filtration, wash with water, and recrystallize from an appropriate solvent like aqueous ethanol to yield the pure 4-hydroxy-6-methyl-2-phenylpyrimidine.

Conclusion and Outlook

The synthesis of pyrimidine derivatives is a testament to the power of classic condensation chemistry, built upon a foundation of well-understood and highly versatile intermediates. β-Dicarbonyl compounds, ureas, guanidines, and amidines remain the essential building blocks for accessing this critical heterocyclic core. A thorough understanding of how these intermediates interact, as exemplified by the Biginelli and Pinner reactions, is indispensable for any researcher in medicinal chemistry. While modern methods involving transition-metal catalysis and novel synthons continue to emerge, they often serve to expand upon the fundamental logic established by these core intermediates.[16][17] The ability to rationally select the appropriate C-C-C and N-C-N fragments remains the key to unlocking novel pyrimidine structures with tailored biological functions, ensuring their continued relevance in the development of future therapeutics.

References

- Islam, M. W., Islam, M. M., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.

-

Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved from [Link]

- (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.

-

(n.d.). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

-

Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]

-

(n.d.). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

-

(2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

-

(n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved from [Link]

-

Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. Available at: [Link]

-

(n.d.). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available at: [Link]

-

(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

-

(n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

(n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sravanthi, K., & Kumar, M. S. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]

-

(n.d.). Biginelli reaction intermediates (molecules 1–5) and product (molecule 6) representations to understand the reaction mechanism. ResearchGate. Available at: [Link]

-

(n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

-

(2021). Biginelli Reaction. J&K Scientific LLC. Available at: [Link]

-

(n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

-

(n.d.). β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Available at: [Link]

-

de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Hill, M. D., & Movassaghi, M. (2008). New strategies for the synthesis of pyrimidine derivatives. Chemistry – A European Journal, 14(23), 6836-6844. Available at: [Link]

-

Hill, M. D., & Movassaghi, M. (2008). New strategies for the synthesis of pyrimidine derivatives. PubMed. Available at: [Link]

-

(2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC. Available at: [Link]

-

(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. SlidePlayer. Available at: [Link]

-

(n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available at: [Link]

-

(n.d.). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

-

(n.d.). Synthetic routes for pyrimidine and its derivatives. ResearchGate. Available at: [Link]

-

(2020). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. In Wikipedia. Retrieved from [Link]

-

(n.d.). Guanidine synthesis from various precursors. ResearchGate. Available at: [Link]

-

Turoscy, V., & Cooper, T. G. (1987). Urea: obligate intermediate of pyrimidine-ring catabolism in Rhodosporidium toruloides. PMC. Available at: [Link]

-

(2023). Pyrimidine de novo Biosynthesis. Biology LibreTexts. Available at: [Link]

-

(2020). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. PMC. Available at: [Link]

-

(n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

Alam, M. F., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. Available at: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijsat.org [ijsat.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. Biginelli Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of the nucleobases uracil, thymine, and cytosine, stands as a cornerstone in the realm of medicinal chemistry. Its inherent biological relevance and amenability to chemical modification have established it as a "privileged structure," a molecular framework that can be readily adapted to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of substituted pyrimidines, offering field-proven insights and detailed methodologies for researchers navigating the landscape of drug discovery and development.

The Synthetic Blueprint: Constructing the Pyrimidine Core

The therapeutic potential of any pyrimidine derivative is intrinsically linked to the substituents adorning its core structure. The ability to efficiently and strategically synthesize these compounds is therefore of paramount importance. A multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent approaches.

The Biginelli Reaction: A Time-Honored Multicomponent Synthesis

One of the most well-established methods for the synthesis of dihydropyrimidines is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and atom-economical route to a wide range of functionalized pyrimidines.

Experimental Protocol: Biginelli Condensation for Dihydropyrimidinone Synthesis

This protocol outlines a general procedure for the synthesis of dihydropyrimidinones using a dicalcium phosphate catalyst.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Dicalcium phosphate dihydrate (DCPD) (7 mol%)

-

Ethanol (10 mL)

-

Methanol (for recrystallization)

Procedure:

-

Combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol%) in a round-bottom flask.

-

Add ethanol (10 mL) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, a solid will precipitate from the reaction mixture.

-

Filter the solid product and wash it with cold water.

-

Recrystallize the crude product from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.[1][2]

Synthesis of 2,4,6-Trisubstituted Pyrimidines

The synthesis of 2,4,6-trisubstituted pyrimidines often involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine derivative. A common and effective approach utilizes chalcones as precursors.

Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol describes the synthesis of 2-amino-4,6-diarylpyrimidines from substituted chalcones and guanidinium carbonate.

Materials:

-

Substituted chalcone (1 molar equivalent)

-

Guanidinium carbonate (1 molar equivalent)

-

Dimethylformamide (DMF)

-

Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone and guanidinium carbonate in DMF.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and dry it at 80°C.

-

Crystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diarylpyrimidine.[3]

Therapeutic Frontiers: Applications of Substituted Pyrimidines

The strategic placement of various functional groups on the pyrimidine ring has led to the development of a plethora of drugs with diverse therapeutic applications. This section delves into the key areas where substituted pyrimidines have made a significant impact.

Oncology: Targeting the Engines of Cancer Proliferation

Substituted pyrimidines have emerged as a major class of anticancer agents, primarily by inhibiting key enzymes involved in cancer cell growth and survival, such as protein kinases.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers.[4] Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Caption: Inhibition of EGFR signaling by a pyrimidine-based drug.

Quantitative Data: Pyrimidine-Based EGFR Inhibitors

| Compound Class | Target | IC50 (nM) | Reference |

| 4,6,7-Trisubstituted pyrido[3,2-d]pyrimidine | EGFR | 0.95 - 1.5 | [5][6] |

| 2,4-Disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 - 383.7 | [5][6] |

| Indolyl-pyrimidine derivative (4g) | EGFR | 250 | [7] |

| Indolyl-pyrimidine derivative (4f) | EGFR | 380 | [7] |

| 2,4,6-Trisubstituted pyrido[3,4-d]pyrimidine | EGFRL858R/T790M | 23.3 - 34 | [5][6] |

2.1.2. Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6][7] Pyrimidine-based molecules have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: CDK Inhibition

The diagram below depicts the role of CDKs in cell cycle progression and their inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 2-amino-6-chloropyrimidine-4-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-amino-6-chloropyrimidine-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth analysis and field-proven insights into its structural characterization.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Accurate structural elucidation is paramount for understanding its chemical reactivity, potential biological targets, and for the rational design of novel drug candidates. This guide explores the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy for this compound.